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Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

Cat. No.: B1595208

An In-depth Technical Guide to 1-Bromo-6-methoxynaphthalene for Researchers and Drug
Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of 1-bromo-6-methoxynaphthalene (CAS No. 83710-62-7), a key intermediate in
organic synthesis. While experimental data for this specific isomer is less prevalent than for its
2-bromo counterpart, this document synthesizes available information from chemical databases
and extrapolates expected properties based on established chemical principles. The guide
covers nomenclature, physicochemical properties, predicted spectroscopic characteristics, a
detailed synthesis protocol, and its applications, particularly as a building block in medicinal
chemistry. This document is intended to serve as a valuable resource for researchers, synthetic
chemists, and professionals in the field of drug development by providing both foundational
knowledge and practical insights into the handling and application of this versatile molecule.

Nomenclature and Structural Identification

1-Bromo-6-methoxynaphthalene is an aromatic organic compound featuring a naphthalene
core substituted with a bromine atom at the 1-position and a methoxy group at the 6-position. It
is crucial for researchers to distinguish this isomer from the more commonly cited 2-bromo-6-
methoxynaphthalene (CAS No. 5111-65-9), as their physical properties and reactivity can differ.

¢ [UPAC Name: 1-bromo-6-methoxynaphthalene[1]
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e CAS Number: 83710-62-7
e Molecular Formula: C11H9BrO[2]
e Synonyms: 6-Methoxy-1-bromo naphthalene, Naphthalene, 1-bromo-6-methoxy-[1][2]

Physicochemical Properties

Quantitative experimental data for 1-bromo-6-methoxynaphthalene is limited. The following
table summarizes key physical and chemical properties, combining reported experimental
values with high-quality computed data from established chemical databases.
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Property Value Source
Molecular Weight 237.09 g/mol [1112]
Exact Mass 235.98368 Da [1]
Boiling Point 324.7 £ 15.0 °C at 760 mmHg

Melting Point Not available (n/a) [3]
Appearance Expected to be a solid or oil at nferred

room temperature.

LogP (Octanol/Water Partition

o 3.61-3.8 [1]I2]
Coefficient)
Topological Polar Surface Area

9.23 A2 [1][2]

(TPSA)
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 1 [2]
Rotatable Bonds 1 [2]

Solubility

Insoluble in water; expected to
be soluble in common organic
solvents such as
tetrahydrofuran (THF),
dichloromethane (DCM), ethyl

acetate, and acetone.

[4] (Inferred)

Spectroscopic Characterization (Predicted)

Specific, experimentally verified spectra for 1-bromo-6-methoxynaphthalene are not readily

available in public databases. However, based on its molecular structure, a skilled chemist can

predict the key features expected in its NMR, IR, and Mass spectra. This predictive analysis is

invaluable for compound identification and purity assessment during synthesis.

Predicted *H NMR Spectrum
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methoxy group protons.

o Methoxy Protons (-OCHs): A sharp singlet would appear in the upfield region, likely around d
3.9-4.0 ppm.

e Aromatic Protons: Six protons are attached to the naphthalene core, each in a unique
chemical environment. Therefore, six distinct signals are expected in the aromatic region (&
7.0-8.5 ppm). These would likely appear as doublets or multiplets due to coupling with
neighboring protons. The proton peri to the bromine atom (at the 8-position) is expected to
be the most downfield-shifted due to steric and electronic effects.

Predicted **C NMR Spectrum

The carbon NMR spectrum should display 11 unique signals corresponding to each carbon
atom in the molecule.

o Methoxy Carbon (-OCHs): A signal in the upfield region, typically around & 55-56 ppm.

o Aromatic Carbons: Ten signals are expected in the aromatic region (6 105-160 ppm). The
carbon bearing the methoxy group (C6) would be significantly upfield-shifted, while the
carbon attached to the bromine (C1) would also show a characteristic shift.

Predicted IR Spectrum

The infrared spectrum provides information about the functional groups present. Key
absorption bands would include:

e ~3050-3100 cm~*: Aromatic C-H stretching.

e ~1600, 1500, 1450 cm~*: Aromatic C=C ring stretching vibrations.
e ~1250-1200 cm~%: Aryl-O (ether) asymmetric stretching.

e ~1050-1000 cm~1: Aryl-O (ether) symmetric stretching.

e ~600-500 cm~1: C-Br stretching.
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Predicted Mass Spectrum

Mass spectrometry is critical for confirming molecular weight and elemental composition.

e Molecular lon (M+): A prominent feature would be the molecular ion peak. Due to the
presence of bromine, this peak will appear as a doublet with two signals of nearly equal
intensity: one for the isotope 7°Br (at m/z = 236) and one for the isotope 81Br (at m/z = 238).
This isotopic pattern is a definitive indicator of a monobrominated compound.

o Fragmentation: Common fragmentation pathways would involve the loss of the bromine
atom ([M-Br]*) or the methoxy group ([M-OCHs]*).

Synthesis and Purification

1-Bromo-6-methoxynaphthalene is not commonly available from major suppliers, often
requiring custom synthesis. A plausible and efficient laboratory-scale synthesis can be adapted
from patented industrial processes for related isomers.[5][6] The strategy involves the selective
bromination of 2-methoxynaphthalene. Due to the activating nature of the methoxy group,
direct bromination tends to yield multiple products. A common industrial approach for a related
isomer involves a two-step "bromo-debromo” process to achieve regioselectivity.[6]

Proposed Synthetic Workflow: Bromination of 2-
Methoxynaphthalene

This protocol is a representative procedure based on established chemical principles for
electrophilic aromatic substitution on naphthalene systems.
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Step 1: Reaction Setup

1. Dissolve 2-methoxynaphthalene
in a suitable solvent (e.g., CCla)
in a three-necked flask. )

Step 2: BrJEmination

2. Equip flask with a stirrer, 4. Cool the solution in an ice bath (0-5 °C)
reflux condenser, and dropping funnel. to control exothermicity.

Step 3: Workué& & Quenching

3. Protect from light and maintain 5. Slowly add a solution of Brz in CCla 7. Quench excess Br: by a‘ddlng
¥ N o . a saturated aqueous solution of
an inert atmosphere (Nz). dropwise with vigorous stirring. !
NazS20s until colorless.

Step 4: Isolation & Purification

. . . 8. Transfer to a separatory funnel 9. Dry the organic layer over
Ci' Monitor reaction progress via TLC) [ and wash with NaHCOs solution, j [ anhydrous Naz2S0s, filter, and
. c e.

(disappearance of starting material) then with brine. oncentrate under reduced pressurt

10. Purify the crude product via
column chromatography (e.g.,
silica gel, hexane/ethyl acetate gradient).

11. Characterize the purified product
using NMR, IR, and MS.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-bromo-6-methoxynaphthalene.

Detailed Protocol and Scientific Rationale

e Reaction Setup: 2-methoxynaphthalene (1.0 eq) is dissolved in a non-polar solvent like
carbon tetrachloride (CCla4) or dichloromethane (DCM).
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o Rationale: These solvents are inert to the reaction conditions and effectively dissolve the
starting material. The reaction is protected from light because bromine is light-sensitive
and can form radicals, leading to unwanted side reactions.

e Bromination: The solution is cooled to 0-5 °C. A solution of bromine (Brz, 1.05 eq) in the
same solvent is added dropwise.

o Rationale: The methoxy group is an ortho-, para-director and strongly activating. Cooling
the reaction is critical to control the exothermic reaction and to minimize the formation of
poly-brominated byproducts. The 1-position (alpha) of naphthalene is kinetically favored
for electrophilic substitution over other positions.

e Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the 2-
methoxynaphthalene spot is consumed.

o Rationale: TLC provides a quick and effective way to determine the endpoint of the
reaction, preventing over-reaction and the formation of impurities.

o Workup: The reaction is quenched with a saturated solution of sodium thiosulfate (Na2S203)
to destroy any unreacted bromine. The organic layer is then washed with sodium
bicarbonate (NaHCOs) solution to remove acidic byproducts like HBr, followed by a brine
wash.

o Rationale: Quenching is a crucial safety step. The subsequent washes ensure that the
crude product is free of acidic impurities that could interfere with purification.

 Purification: The crude product is purified by column chromatography on silica gel.

o Rationale: Due to the potential formation of isomeric byproducts (e.g., bromination at other
positions), column chromatography is essential to isolate the desired 1-bromo-6-
methoxynaphthalene isomer with high purity.

Chemical Reactivity and Applications in Drug
Development

1-Bromo-6-methoxynaphthalene is a valuable synthetic intermediate due to the versatile
reactivity of the C-Br bond. It serves as a precursor for introducing the 6-methoxynaphthyl

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

moiety into larger molecules.

Cross-Coupling Reactions: The aryl bromide functionality is an excellent handle for
participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck,
and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-
heteroatom bonds, which is a cornerstone of modern drug discovery.

Grignard Reagent Formation: The compound can be converted into a Grignard reagent by
reacting with magnesium metal.[7] This nucleophilic organometallic species can then be
used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build
more complex molecular scaffolds.

Intermediate for Naproxen Analogs: While 2-bromo-6-methoxynaphthalene is a direct
precursor to the anti-inflammatory drug Naproxen,[5][8] the 1-bromo isomer serves as a
valuable tool for synthesizing novel analogs and derivatives. By modifying the substitution
pattern on the naphthalene ring, medicinal chemists can explore new structure-activity
relationships (SAR) to develop drugs with improved efficacy, selectivity, or pharmacokinetic
profiles.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of 1-bromo-6-methoxynaphthalene and for monitoring reaction progress.

Method: A reverse-phase (RP) HPLC method is typically suitable.[9]
Stationary Phase: C18 column.

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid modifier
like formic acid (for MS compatibility) or phosphoric acid.[9]

Detection: UV detection, typically at a wavelength where the naphthalene ring system
strongly absorbs (e.g., ~254 nm).
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Caption: General workflow for purity analysis by reverse-phase HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-bromo-6-methoxynaphthalene is not widely
available, the safety precautions should be based on those for structurally similar aryl
bromides. The 2-bromo isomer is classified as an irritant and harmful if swallowed.

e GHS Hazard Statements (for 2-bromo isomer): H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

e Precautionary Measures:
o Handle in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves
(e.g., nitrile), and a lab coat.

o Avoid inhalation of dust or vapors.
o Avoid contact with skin and eyes.

o Store in a cool, dry place away from incompatible materials such as strong oxidizing
agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxynaphthalene]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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